![molecular formula C7H5Cl2FO3S B2564217 5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride CAS No. 612541-11-4](/img/structure/B2564217.png)
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride
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Description
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, also known as CF3SO2Cl, is a chemical compound used in various scientific research applications. This compound is a sulfonyl chloride derivative and is commonly used in organic synthesis due to its high reactivity.
Scientific Research Applications
Activating Hydroxyl Groups for Covalent Attachment
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, due to its structural similarity to 4-fluorobenzenesulfonyl chloride (fosyl chloride), may have applications in activating hydroxyl groups of polymeric carriers for covalent attachment of biological substances. Fosyl chloride has demonstrated effectiveness in activating solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods for the covalent attachment of enzymes, antibodies, and other biologicals, retaining their biological function. This suggests potential therapeutic and diagnostic applications, including bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Y. A. Chang et al., 1992).
Novel Synthesis Routes
Research on similar chloro-fluoro-nitrobenzenesulfonyl chlorides has led to novel synthesis routes for key intermediates used in the production of pesticides. The synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, for example, outlines a potential alternate route for the synthesis of related compounds, which could be applied to 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride for its use in the synthesis of new chemical entities or as a precursor in organic synthesis (Xiao-hua Du et al., 2005).
Substitution Reactions and Charge Control
The study of meta substitution in related benzenesulfonyl chlorides underlines the influence of electron-withdrawing groups on reactivity in nucleophilic aromatic substitution (SNAr) reactions. This information could be crucial for designing reactions involving 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, optimizing conditions for selective substitution reactions, and understanding the charge-controlled reaction mechanisms (M. Cervera et al., 1996).
Synthesis and Fluorescence Studies
Analogs of Zinquin-related fluorophores demonstrate the potential of sulfonyl chlorides for synthesizing compounds with specific fluorescence properties upon interaction with metals like Zn(II). This suggests that derivatives of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride could be explored for developing new fluorescent markers or probes for biological and chemical sensing applications (M. Kimber et al., 2003).
properties
IUPAC Name |
5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUYAGIYPKGILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride |
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